molecular formula C12H10N6O5 B11099794 (2E)-N'-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide

(2E)-N'-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide

Cat. No.: B11099794
M. Wt: 318.25 g/mol
InChI Key: USTUZACYWHRDNL-VGOFMYFVSA-N
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Description

2-[(E)-1-AMINO-1-(2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and multiple hydrazine and methylene groups

Preparation Methods

The synthesis of 2-[(E)-1-AMINO-1-(2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the conversion of the nitro group to an amine group.

    Substitution: The furan ring and hydrazine groups can participate in substitution reactions, where specific substituents are introduced into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-1-AMINO-1-(2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(E)-1-AMINO-1-(2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(E)-1-AMINO-1-(2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with nitrophenyl and furan groups, but they may differ in the arrangement and types of additional substituents. This compound’s distinct structure contributes to its specific chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

2-nitro-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]guanidine

InChI

InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-5-6-11(23-10)8-1-3-9(4-2-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7+

InChI Key

USTUZACYWHRDNL-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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